molecular formula C16H17Cl2NO B14613045 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide CAS No. 57357-73-0

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide

Cat. No.: B14613045
CAS No.: 57357-73-0
M. Wt: 310.2 g/mol
InChI Key: XNFHYPAWMAMYKU-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is a chemical compound with the molecular formula C16H17Cl2NO It is known for its unique structure, which includes a benzamide core substituted with dichloro groups and an ethynylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 1-ethynylcyclohexylamine.

    Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 1-ethynylcyclohexylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 3,4-dichloro-N-(1-ethynylcyclohexyl)benzamide.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Lacks the ethynylcyclohexyl and methyl groups.

    N-(1-Ethynylcyclohexyl)-N-methylbenzamide: Lacks the dichloro groups.

    3,4-Dichloro-N-methylbenzamide: Lacks the ethynylcyclohexyl group.

Uniqueness

3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is unique due to the presence of both dichloro and ethynylcyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57357-73-0

Molecular Formula

C16H17Cl2NO

Molecular Weight

310.2 g/mol

IUPAC Name

3,4-dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide

InChI

InChI=1S/C16H17Cl2NO/c1-3-16(9-5-4-6-10-16)19(2)15(20)12-7-8-13(17)14(18)11-12/h1,7-8,11H,4-6,9-10H2,2H3

InChI Key

XNFHYPAWMAMYKU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)C2(CCCCC2)C#C

Origin of Product

United States

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